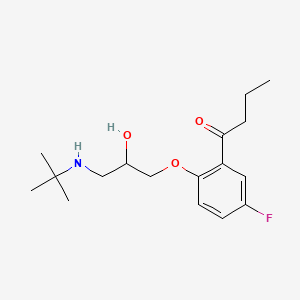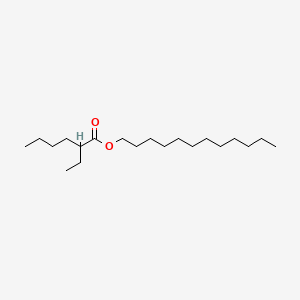
Butofilolol
Übersicht
Beschreibung
Butofilolol, known by its trade name Cafide, is a beta-blocker drug primarily used for the treatment of essential hypertension (high blood pressure). It belongs to the class of butyrophenones and is characterized by its chemical formula C17H26FNO3 and a molar mass of 311.397 g·mol−1 . Despite its potential therapeutic benefits, this compound is not currently marketed anywhere .
Wirkmechanismus
Target of Action
Butofilolol, also known as Cafide, is primarily a beta-blocker drug . Its primary targets are the β-adrenoceptors , also known as beta-adrenergic receptors . These receptors play a crucial role in the cardiovascular system, including heart rate regulation and blood pressure control .
Biochemical Pathways
adrenergic signaling pathway . By blocking the β-adrenoceptors, it inhibits the normal sympathetic response in the cardiovascular system, leading to decreased heart rate and blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in patients with varying degrees of renal impairment . The drug is administered orally, and its pharmacokinetic parameters are influenced by the patient’s renal function . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of heart rate and blood pressure . By blocking the β-adrenoceptors, it inhibits the action of catecholamines, leading to a decrease in heart rate and blood pressure. This makes it effective in the treatment of essential hypertension .
Biochemische Analyse
Biochemical Properties
As a beta-blocker, Butofilolol likely interacts with beta-adrenergic receptors, proteins that mediate the physiological responses to adrenaline and noradrenaline .
Cellular Effects
This compound, like other beta-blockers, may influence cell function by blocking the action of adrenaline and noradrenaline on beta-adrenergic receptors. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with beta-adrenergic receptors. By binding to these receptors, this compound prevents adrenaline and noradrenaline from exerting their effects, thereby inhibiting the activation of these receptors .
Vorbereitungsmethoden
The synthesis of Butofilolol involves several key steps:
Fries Rearrangement: The ester formed by 4-fluorophenol and butyryl chloride undergoes Fries rearrangement to produce 5’-fluoro-2’-hydroxybutyrophenone.
Epichlorohydrin Treatment: The resulting compound is treated with epichlorohydrin in the presence of a base, leading to the formation of 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one.
Reaction with tert-Butylamine: Finally, the compound reacts with tert-butylamine to yield this compound.
Analyse Chemischer Reaktionen
Butofilolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: The compound can also undergo reduction reactions, typically involving hydrogenation.
Wissenschaftliche Forschungsanwendungen
Butofilolol has several applications in scientific research:
Chemistry: It is used as a model compound in studies involving beta-blockers and their synthesis.
Biology: Research on this compound includes its effects on biological systems, particularly its role as a beta-adrenoceptor antagonist.
Medicine: Studies focus on its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Industry: This compound is used in the development of new beta-blockers and related pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Butofilolol is unique among beta-blockers due to its specific chemical structure and the presence of a fluorine atom in the aromatic ring. Similar compounds include:
Propranolol: Another beta-blocker used for hypertension, but lacks the fluorine atom.
Atenolol: A beta-blocker with a different chemical structure and pharmacokinetic profile.
Metoprolol: Similar in function but differs in its chemical composition and metabolism.
This compound’s distinct structure and pharmacological properties make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO3/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4/h7-9,13,19-20H,5-6,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBNQRJDEPOXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867082 | |
| Record name | Butofilolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58930-32-8 | |
| Record name | Butofilolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58930-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butofilolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058930328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butofilolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-[3-(tert-butylamino)-2-hydroxypropoxy]-5'-fluorobutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTOFILOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZC6Y5A8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate](/img/structure/B7824153.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)

![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B7824186.png)






